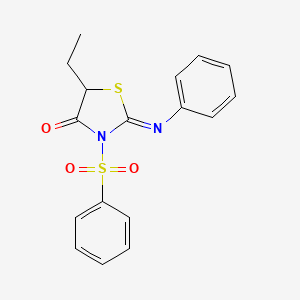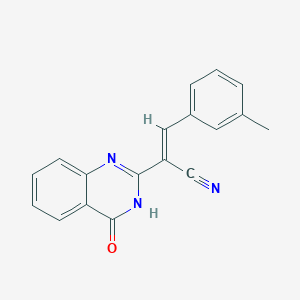
(2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of an ethyl-substituted thiazolidinone with a phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, ethanol, and water.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activities make it a valuable tool in biological research. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Additionally, its anti-inflammatory and anticancer activities have been investigated, making it a potential candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes and pathways involved in disease processes makes it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-2-one
- (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-one
- (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-3-one
Uniqueness
Compared to similar compounds, (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern and electronic properties. These features contribute to its unique reactivity and biological activities, making it a compound of interest in various research fields.
属性
分子式 |
C17H16N2O3S2 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-5-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O3S2/c1-2-15-16(20)19(24(21,22)14-11-7-4-8-12-14)17(23-15)18-13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI 键 |
GYVRYJYJSZOIOT-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B11653770.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![(6Z)-2-ethyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653778.png)

![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)
![4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653797.png)
![4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
![2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11653812.png)
![(5Z)-5-[2-(benzyloxy)-5-chlorobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653822.png)
![14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653829.png)


![Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11653848.png)
